Barium phosphate

Cat. No. B080940

Key on ui cas rn:

13847-18-2

M. Wt: 235.32 g/mol

InChI Key: OCAYIKGFPQXMPN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04967016

Procedure details

Barium phosphate was prepared by the following procedure. Barium hydroxide (31.23 grams of Ba(OH)2 8H2O, 0.099 moles) was dissolved in 500 grams of deionized water and added to a 1 liter reaction flask fitted with a magnetic stirring bar, reflux condensor and dropping funnel. The hazy solution was heated to 68° C., and treated dropwise over a 30 minute period with a solution of 7.61 grams of 85%w phosphoric acid (0.066 moles of acid) in 50 grams of deionized water. The resulting milky white mixture was heated further at 80° C. for an additional two hours, then cooled to 25° C. and filtered using a medium porosity glass filter. The white filter cake was washed several times with deionized water until the wash was approximately neutral pH. The solid was dried under vacuum (80mm Hg) at 80° C. for 24 hours. Analysis of the product showed 63 %w Ba and 8.9 %w P (theoretical for Ba3 (PO4)2 is 68.4% Ba and 10.3 %w P), with the remainder presumably water.

Identifiers

|

REACTION_CXSMILES

|

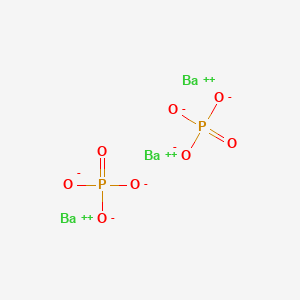

[OH-].[Ba+2:2].[OH-].[P:4](=[O:8])([OH:7])([OH:6])[OH:5]>O>[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ba+2:2].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ba+2:2].[Ba+2:2] |f:0.1.2,5.6.7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

31.23 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ba+2].[OH-]

|

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

7.61 g

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

68 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to a 1 liter reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a magnetic stirring bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condensor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting milky white mixture was heated further at 80° C. for an additional two hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 25° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

The white filter cake was washed several times with deionized water until the wash

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was dried under vacuum (80mm Hg) at 80° C. for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Ba+2].P(=O)([O-])([O-])[O-].[Ba+2].[Ba+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |